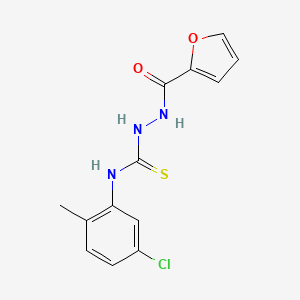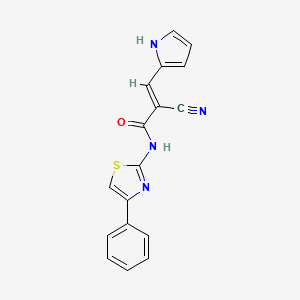![molecular formula C11H8F3N3 B4279922 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine](/img/structure/B4279922.png)
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine
Overview
Description
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine, also known as TFP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. TFP is a pyrazinamide derivative that has been synthesized using various methods, and its unique properties have made it a valuable tool in studying the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine involves its ability to inhibit the activity of pyrazinamidase, which is essential for the survival of Mycobacterium tuberculosis. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine binds to the active site of the enzyme, preventing it from functioning properly. This leads to the accumulation of toxic intermediates that ultimately lead to the death of the bacteria.
Biochemical and Physiological Effects
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This can lead to drug-drug interactions and alter the pharmacokinetics of drugs. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has several advantages for use in lab experiments. It is a potent inhibitor of pyrazinamidase, making it a valuable tool for studying the mechanism of action of drugs. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has some limitations, including its potential for drug-drug interactions and its toxicity at high concentrations.
Future Directions
There are several future directions for the use of 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine in scientific research. One potential application is in the development of new drugs for the treatment of tuberculosis. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to be a potent inhibitor of pyrazinamidase, and this enzyme is a promising target for the development of new drugs. Another potential application is in the study of drug-drug interactions. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to inhibit the activity of cytochrome P450 enzymes, and this could be useful in understanding the pharmacokinetics of drugs. Finally, 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine could be used in the study of inflammation and the development of new anti-inflammatory drugs.
Scientific Research Applications
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of drugs, particularly in the treatment of tuberculosis. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, by targeting the enzyme pyrazinamidase. This enzyme is essential for the survival of the bacteria, and inhibiting its activity can lead to the death of the bacteria.
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHNHSTJNYTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluoro-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4279857.png)

![N-methyl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4279872.png)

![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4279885.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)

![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4279939.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)